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DI(T-Butylamino)silane

Cat. No.: B8117842
M. Wt: 174.36 g/mol
InChI Key: VYIRVGYSUZPNLF-UHFFFAOYSA-N
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Description

Significance of Silicon-Nitrogen Chemistry in Contemporary Research

Silicon-nitrogen (Si-N) based compounds are cornerstones in the fabrication of semiconductor devices, serving as essential precursors for depositing critical thin films such as silicon nitride (Si₃N₄), silicon oxynitride (SiON), and silicon dioxide (SiO₂). google.com Silicon nitride, in particular, is widely used due to its excellent properties as a barrier material and its resistance to oxidation. google.com

Traditionally, the deposition of silicon nitride involved mixtures of dichlorosilane (B8785471) (Cl₂SiH₂) and ammonia (B1221849) (NH₃) at high temperatures, often approaching 800°C. google.com This process, however, generates byproducts like ammonium (B1175870) chloride (NH₄Cl) and other chlorine-containing species. google.com These byproducts can lead to the formation of particles and hazy films, and their deposition in the exhaust lines of reactors can damage equipment. google.com

The development of chlorine-free aminosilane (B1250345) precursors, such as DI(T-Butylamino)silane, represents a significant advancement. These compounds allow for the deposition of silicon nitride and related films at substantially lower temperatures (e.g., 500-800°C) while eliminating chlorine contamination. google.com This shift to lower-temperature, chlorine-free processes is crucial for manufacturing advanced semiconductor devices, such as 3D finFET transistors and novel memory technologies, which have stringent thermal budget requirements. tue.nlresearchgate.netnih.gov

Unique Structural and Electronic Features of this compound

The chemical structure of this compound, with the formula (t-C₄H₉NH)₂SiH₂, imparts several unique features that are advantageous for its role as a precursor. google.com

Absence of Direct Silicon-Carbon Bonds: A key feature of the BTBAS molecule is the lack of direct Si-C bonds. This is significant because it minimizes the incorporation of carbon impurities into the deposited films, a critical factor for ensuring the quality and performance of electronic devices. google.com

Presence of Si-H Bonds: The molecule contains two reactive Si-H bonds. The presence of these bonds is instrumental in lowering the deposition temperatures required for film growth compared to precursors that lack them. researchgate.net

Bulky Amino Ligands: The two tert-butylamino groups are bulky, which introduces steric hindrance. mdpi.comlookchem.com This steric effect can influence the surface reactions during deposition, affecting factors like the growth per cycle (GPC) in ALD processes. The large size of the BTBAS molecule has been cited as a reason for a lower GPC compared to smaller precursors. mdpi.com

Ligand Elimination Pathway: During deposition, the amino ligands are eliminated. Density Functional Theory (DFT) studies have shown that this involves a sequential, two-step elimination of the primary and secondary NHtBu ligands, which is a more complex pathway compared to single-ligand elimination in other precursors like di(sec-butylamino)silane (DSBAS). researchgate.netrsc.org

These structural characteristics are summarized in the table below.

PropertyDescriptionSource
Chemical Formula C₈H₂₂N₂Si / [NH(C₄H₉)]₂SiH₂ americanelements.comereztech.com
Molecular Weight 174.36 g/mol ereztech.com
Key Structural Feature No direct Si-C bonds, two Si-H bonds google.comresearchgate.net
Ligands Two tert-butylamino (t-BuNH) groups researchgate.net
Physical State Colorless to straw-colored liquid ereztech.comcymitquimica.com

Overview of Key Academic Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a precursor for depositing thin films for the semiconductor industry. ereztech.com The main trajectories include its use in Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).

Chemical Vapor Deposition (CVD): BTBAS is established as a non-chlorine precursor for depositing device-quality silicon nitride at temperatures approximately 200°C lower than conventional dichlorosilane-based processes. researchgate.net Research in this area explores the optimization of process parameters—such as temperature, pressure, and gas flow rates—to control deposition rates, film composition, wet etch rates, and mechanical stress. researchgate.net For instance, LPCVD of silicon nitride from BTBAS and ammonia has been demonstrated at temperatures between 550-600°C. researchgate.net

Atomic Layer Deposition (ALD): A significant area of research is the use of BTBAS in PEALD processes, often in combination with a nitrogen (N₂) plasma, to produce high-quality silicon nitride films at low temperatures (<400°C). mdpi.comtue.nl Studies have shown that this method can yield dense films (~2.9 g/cm³) with low hydrogen content, low carbon impurity levels (~2 atomic %), and very low wet etch rates. mdpi.com

Comparative Studies: A major research thrust involves comparing BTBAS with other aminosilane precursors to understand structure-property relationships. A frequent comparison is made with di(sec-butylamino)silane (DSBAS), which has only one amino ligand. skku.edunih.gov These studies have found that DSBAS can offer advantages such as higher growth rates, lower surface roughness, and higher film density compared to BTBAS under similar PEALD conditions. skku.edunih.gov This difference is often attributed to the distinct ligand structures and reaction mechanisms of the two precursors. rsc.org

Mechanistic Studies: Understanding the surface reaction chemistry during deposition is another key research trajectory. mdpi.comresearchgate.net Computational studies, including DFT, are used to predict the activation barriers and reaction pathways for precursors like BTBAS on substrate surfaces. mdpi.comrsc.org These theoretical predictions, combined with experimental results, help elucidate why certain precursors and process conditions lead to higher quality films. For example, studies have predicted high activation barriers for the reaction between BTBAS and amine groups, which aligns with experimental observations. mdpi.com

The table below presents a comparison of film properties from a PEALD process using BTBAS and DSBAS.

PrecursorDeposition Temperature (°C)Film Density (g/cm³)Wet Etch Rate (nm/min)Growth RateSource
BTBAS 100-300Lower than DSBASHigher than DSBASLower than DSBAS skku.edunih.gov
DSBAS 100-300Higher than BTBASLower than BTBASHigher than BTBAS skku.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H22N2Si B8117842 DI(T-Butylamino)silane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(tert-butylamino)silyl-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N2Si/c1-7(2,3)9-11-10-8(4,5)6/h9-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRVGYSUZPNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[SiH2]NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186598-40-3
Record name N,N′-Bis(1,1-dimethylethyl)silanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186598-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Chemistry of Di T Butylamino Silane

Established Synthetic Routes to Di(t-butylamino)silane

The principal and most well-documented method for synthesizing this compound involves the reaction of a chlorosilane with a primary amine.

The synthesis is founded on the reaction between dichlorosilane (B8785471) (DCS) and tert-butylamine (B42293) (TBA). epo.org In this process, dichlorosilane is introduced to tert-butylamine. google.com The reaction yields this compound and a byproduct, tert-butylamine hydrochloride salt. epo.orggoogle.com Typically, two moles of the hydrochloride salt are formed for each mole of dichlorosilane that reacts. epo.org

One documented procedure involves charging a reactor with methyl t-butyl ether, cooling it to -40°C, and then slowly adding dichlorosilane. chemicalbook.com Subsequently, tert-butylamine is added over a period of hours while maintaining a low temperature (between -30 to -20°C). chemicalbook.com After the initial addition, the mixture is allowed to warm to room temperature and is stirred for an extended period, such as 24 hours. chemicalbook.com An additional quantity of tert-butylamine may be added to ensure the reaction proceeds to completion. chemicalbook.com

The reaction must be conducted under anhydrous (water-free) conditions. epo.orggoogle.com This is a critical parameter because the chlorosilane reactant and the this compound product are susceptible to hydrolysis, which would lead to the formation of siloxanes and the corresponding amine, reducing the yield of the desired product. google.com

A significant advancement in the synthesis is the development of a solvent-free process. google.com In this approach, a stoichiometric excess of tert-butylamine is used, which serves as both a reactant and the reaction solvent. epo.orggoogle.com This method is considered more cost-effective as it eliminates the need for a separate organic solvent, which would otherwise require purification and drying prior to use. google.com The reaction between dichlorosilane and the excess tert-butylamine produces a liquid product mixture containing this compound and the solid tert-butylamine hydrochloride salt. google.com

Table 1: Representative Reaction Conditions

ParameterConditionSource
Reactants Dichlorosilane, tert-Butylamine google.comchemicalbook.com
Solvent Methyl t-butyl ether or Solvent-Free (excess tert-Butylamine) google.comchemicalbook.com
Temperature Initial addition at -40°C to -20°C, then warmed to 25°C - 40°C chemicalbook.com
Duration >24 hours chemicalbook.com
Atmosphere Anhydrous, Argon or N₂ purge google.comchemicalbook.com

Mechanistic Considerations in this compound Formation

The efficiency and yield of the synthesis are influenced by the stoichiometry and physical interaction of the reactants.

The use of a stoichiometric excess of tert-butylamine is a key optimization strategy. google.com This excess serves multiple purposes: it acts as a solvent, eliminating the need for an external one, and it helps to drive the reaction to completion. google.com The excess amine also functions as an acid scavenger, reacting with the hydrogen chloride (HCl) generated during the reaction to form the stable tert-butylamine hydrochloride salt, which precipitates from the reaction mixture. google.comgoogle.com To enhance the contact between the liquid amine and the dichlorosilane, which can be introduced as a vapor, the reaction mixture may be agitated using mechanical or ultrasonic means. epo.orggoogle.com

Purification and Purity Assessment Methods for this compound

After the synthesis reaction is complete, a multi-step purification process is required to isolate this compound in high purity.

The first step involves separating the liquid product from the solid tert-butylamine hydrochloride salt byproduct. This is achieved by passing the reaction mixture through a filter. google.comgoogle.com The resulting solid is known as a filter cake, which can be rinsed with fresh tert-butylamine to recover any entrained product. google.com

The filtered liquid, which contains this compound and excess tert-butylamine, is then subjected to purification, most commonly through fractional distillation. chemicalbook.comgoogle.com The distillation is typically conducted under reduced pressure (40 to 100 torr) and at elevated temperatures (70 to 90°C). google.comgoogle.com This process effectively separates the lower-boiling excess tert-butylamine from the higher-boiling this compound product. google.com This purification method has been shown to yield a product with a purity exceeding 99.3%, with some processes capable of reducing chloride levels to 15 ppm or below. google.com The purity of the final product is typically assessed using Gas Chromatography (GC) analysis. google.com

Table 2: Purification Parameters and Purity Assessment

ParameterMethod/ValueSource
Initial Separation Filtration google.comgoogle.com
Byproduct Removed tert-Butylamine hydrochloride salt google.com
Purification Technique Fractional Distillation chemicalbook.comgoogle.com
Distillation Pressure 40 - 100 torr google.comgoogle.com
Distillation Temperature 70°C - 90°C google.comgoogle.com
Achieved Purity >99.3% google.com
Purity Analysis Gas Chromatography (GC) google.com

Reactivity and Transformational Chemistry of Di T Butylamino Silane

Reactions Involving Si-N Bond Cleavage and Formation

The silicon-nitrogen bond in di(t-butylamino)silane is the focal point of its chemical behavior, readily participating in reactions that involve its cleavage and the subsequent formation of new bonds at the silicon center. This reactivity is fundamental to its application in synthesis and materials deposition.

The hydrolysis and alcoholysis of aminosilanes, including this compound, are generally understood to be second-order reactions that proceed toward an equilibrium. researchgate.net The mechanism involves the protonation of the nitrogen atom, which is influenced by both inductive and steric effects. researchgate.net The rate at which this equilibrium is reached is dictated by the position of this initial protonation step and steric hindrance around the silicon atom. researchgate.net In the case of this compound, hydrolysis yields t-butylamine and silanols, which can then condense to form siloxanes. gelest.com The reaction with water can be vigorous, releasing flammable gases. ereztech.com

A proposed general electrophilic mechanism for the hydrolysis and alcoholysis of silanes suggests the activation of the Si-H bond, a process that can be catalyzed by transition metal complexes. researchgate.net This involves the transfer of a hydride from the silane (B1218182) and the formation of a Si-O bond. researchgate.net

Transamination reactions offer a synthetic route to new aminosilanes by exchanging the amino groups. researchgate.net These reactions are often driven to completion by the removal of a more volatile amine. uoguelph.ca While specific studies on the transamination of this compound are not detailed in the provided results, the general principle applies to aminosilanes. For instance, the reaction of two different diaminosilanes can lead to the formation of mixed diaminosilanes. researchgate.net

Ligand exchange reactions can occur between silicon amido derivatives and silicon tetrachloride (SiCl4). researchgate.net The composition of the resulting chloro-amido derivatives is determined by the molar ratio of the reactants. researchgate.net Kinetic studies of these exchange reactions have been performed for other aminosilanes, providing insight into the reaction mechanisms. researchgate.net

This compound reacts with organometallic reagents, such as n-butyllithium, leading to lithiation. researchgate.net This reaction is a key step in the formation of more complex silicon-nitrogen structures.

In the context of materials science, the surface reactions of this compound are of great importance, particularly in atomic layer deposition (ALD). cymitquimica.comcymitquimica.com It is used as a precursor for depositing silicon-based thin films like silicon dioxide (SiO2), silicon nitride (Si3N4), and silicon oxynitride. ereztech.comgoogle.com

During ALD, this compound chemisorbs onto a hydroxylated surface. This process involves the cleavage of the Si-N bond, catalyzed by surface hydroxyl (-OH) groups. rsc.orgtue.nl The reaction of this compound with a hydroxylated SiO2 surface has been studied using first-principles calculations, revealing two possible deposition pathways: one leading to crystalline growth and the other to disordered layers. acs.orgresearchgate.net The crystalline pathway is thermodynamically more favorable, while the disordered pathway is kinetically more facile. acs.org

The reactivity of aminosilane (B1250345) precursors in ALD is influenced by the size of the alkylamino ligands. rsc.org Theoretical studies have shown that the Si-N bond is the weakest bond in aminosilane precursors and is therefore the most likely to break during reactions with surface -OH groups. tue.nlresearchgate.net The breaking of the second Si-N bond of di-alkylamino silanes like BTBAS occurs at a certain temperature, which is a critical parameter in the ALD process. rsc.orgrsc.org

Table 1: Reactivity of this compound

Reaction Type Reactants Products Key Features
Hydrolysis Water t-Butylamine, Siloxanes Second-order reaction, can be vigorous. ereztech.comresearchgate.net
Alcoholysis Alcohols Alkoxysilanes, t-Butylamine Second-order reaction, proceeds to equilibrium. researchgate.net
Transamination Amines Mixed aminosilanes Equilibrium-driven reaction. researchgate.netuoguelph.ca
Ligand Exchange Silicon Halides Chloro-amidosilanes Product distribution depends on reactant ratios. researchgate.net
Reaction with Organometallics n-Butyllithium Lithiated silazanes Forms polyhedral structures. researchgate.net
Surface Reactions (ALD) Hydroxylated Surfaces Silicon-based thin films Involves Si-N bond cleavage catalyzed by surface -OH groups. rsc.orgtue.nlacs.org

Functionalization and Derivatization Pathways of this compound

The reactivity of this compound also allows for its conversion into more complex and novel silicon-containing structures through various functionalization and derivatization pathways.

A significant derivatization pathway for this compound is its reaction with n-butyl lithium. researchgate.net This lithiation process leads to the formation of polyhedral silazanes. cymitquimica.comcymitquimica.com Specifically, the reaction of bis(tert-butylamino)silane with n-butyl lithium in a 1:1 molar ratio results in compounds whose structures can be derived from complex polyhedra like a bicapped triangular dodecahedron or a rhombic dodecahedron. researchgate.net

This compound serves as a building block for novel silicon-containing frameworks. Its use as a precursor in ALD allows for the controlled, layer-by-layer growth of thin films, which are themselves structured materials. cymitquimica.comacs.org For example, the reaction of this compound with ozone on a hydroxylated SiO2 surface can be controlled to produce either crystalline or disordered SiO2 thin films. acs.orgresearchgate.net

Furthermore, the synthesis of compounds like 1,3,5-Tri-(tert-butyl)-trisilazane can be achieved from reactions involving dichlorosilane (B8785471) and t-butylamine, where this compound is a co-product. chemicalbook.com This demonstrates its role in the synthesis of larger silazane structures.

Advanced Spectroscopic and Computational Elucidation of Di T Butylamino Silane

Spectroscopic Probing of Molecular Structure and Reaction Intermediates

Spectroscopic methods provide direct insight into the bonding, structure, and transformation of Di(t-butylamino)silane during chemical processes. In situ techniques are especially valuable for capturing transient species and understanding reaction mechanisms as they occur.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the surface reactions of this compound, particularly during ALD processes. researchgate.net This technique allows for the real-time monitoring of changes in vibrational modes, providing direct evidence of bond formation and cleavage at the substrate surface. pascal-man.com

Studies on silicon dioxide deposition using this compound (also known as BTBAS) and ozone on hydroxylated Si(100) surfaces offer detailed mechanistic insights. researchgate.net When BTBAS is introduced to a surface terminated with hydroxyl (–OH) groups at 100 °C, a reaction ensues, which can be monitored by specific changes in the FTIR spectrum. A key observation is the loss of the sharp vibrational band at approximately 3745 cm⁻¹, which is characteristic of isolated surface –OH groups. researchgate.net

Simultaneously, new spectral features appear, indicating the formation of a new surface species. The reaction between BTBAS and the surface hydroxyls proceeds through the elimination of a primary amine, leading to the formation of a Si-O-SiH2-(NHtBu) structure covalently bonded to the surface. researchgate.net This intermediate is characterized by the appearance of new vibrational bands. The transformation of this intermediate can also be tracked; for instance, the O-SiH2-(NH-tBu) structure is observed to lose its remaining NHtBu ligand at around 350 °C, leading to a bidentate (O2=SiH2) structure that remains stable up to 500 °C. researchgate.net

These in situ FTIR investigations are critical for identifying reaction intermediates, determining reaction temperatures, and understanding the self-limiting nature of ALD surface reactions involving this compound. researchgate.net

Table 1: Key FTIR Vibrational Bands in the Reaction of this compound on Hydroxylated Surfaces

Vibrational ModeWavenumber (cm⁻¹)Interpretation
Isolated Surface –OH3745Disappearance indicates reaction with BTBAS researchgate.net
Surface IntermediateNot specifiedFormation of Si-O-SiH2-(NHtBu) species researchgate.net

While extensive multinuclear Nuclear Magnetic Resonance (NMR) studies focused specifically on the detailed structural analysis of this compound are not prominently detailed in the available research, the principles of NMR spectroscopy allow for a clear prediction of its spectral features. Multinuclear NMR, including ¹H, ¹³C, and ²⁹Si, is a fundamental technique for the structural elucidation of organosilicon compounds. wimna.com

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different proton environments. The protons of the two equivalent t-butyl groups (-C(CH₃)₃) would give rise to a single, large resonance. The protons attached to the nitrogen atoms (-NH-) would produce another signal, and the two protons directly bonded to the silicon atom (SiH₂) would yield a third unique signal. The integration of these peaks would correspond to the ratio of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would show two distinct signals for the t-butyl groups: one for the quaternary carbon (-C(CH₃)₃) and another for the methyl carbons (-CH₃). The relative chemical shifts would be characteristic of their bonding environment. researchgate.net

²⁹Si NMR: As a spin ½ nucleus, ²⁹Si NMR is highly effective for probing the local environment of the silicon atom, although it is a low-sensitivity nucleus. huji.ac.il The chemical shift of the silicon nucleus in this compound would be influenced by the two attached amino groups and two hydrogen atoms. unige.ch The ²⁹Si chemical shift range is wide, making it sensitive to subtle changes in substitution and geometry around the silicon center. pascal-man.comhuji.ac.il For this compound, the spectrum would be expected to show a single resonance in the region typical for tetracoordinated silicon atoms bonded to nitrogen and hydrogen.

Although specific experimental data tables for this compound are not provided in the search results, these predicted spectra form the basis for its characterization and quality control.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides indispensable tools for understanding the electronic properties and reaction dynamics of this compound at an atomic scale, complementing experimental findings.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reaction energetics of molecules like this compound. researchgate.netpitt.edu DFT calculations are instrumental in modeling the complex surface reactions that occur during ALD processes. cymitquimica.comstrem.com

Studies have employed DFT to map out the potential energy landscapes for the deposition of silicon nitride (Si₃N₄) and silicon oxide (SiO₂) using this compound as a precursor. unige.chstrem.com These calculations provide critical data on activation energies (Ea) and reaction energies (Erxn) for elementary steps in the reaction mechanism, such as precursor adsorption, dissociation, and ligand elimination. unige.chcymitquimica.com

For example, in the ALD of silicon nitride on a β-Si₃N₄ surface using BTBAS and ammonia (B1221849), DFT calculations have shown that the dissociative chemisorption of the precursor and the subsequent surface re-amination steps have high activation energies, indicating that the thermal deposition process is inherently a high-temperature one. strem.com Similarly, when comparing different aminosilane (B1250345) precursors for SiO₂ deposition, DFT has been used to analyze the effect of the amino ligands on the reaction energetics. cymitquimica.com These studies help explain experimental observations, such as why certain precursors are more reactive or lead to films with lower impurity levels. unige.chcymitquimica.com The calculations can identify the rate-determining step in a reaction sequence by finding the transition state with the highest energy barrier. cymitquimica.com

Table 2: Example of DFT-Calculated Energies for Aminosilane Reactions (Note: The following data is illustrative of the types of results obtained from DFT studies on related aminosilanes, as specific values for this compound vary with the reaction system.)

Reaction StepPrecursorActivation Energy (Ea) in eVReaction Energy (Erxn) in eV
First Si-N DissociationBDEAS0.47Not specified
Second Si-N DissociationTDMAS>70 kcal/mol (~3 eV)Endothermic
Overall ReactionDIPAS & BDEASNot specifiedExothermic

Data derived from studies on various aminosilanes to illustrate DFT outputs. cymitquimica.com

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to perform highly accurate investigations of molecular properties. ereztech.commit.edu These methods, including programs like the Vienna Ab initio Simulation Program (VASP), are used to determine the stable conformations of this compound and to map out detailed reaction pathways. huji.ac.il

Conformational analysis helps in understanding how the molecule orients itself upon approaching a surface, which is a crucial first step in surface reactions. Ab initio calculations can determine the lowest energy geometries of the precursor molecule and its surface-adsorbed states. chemrxiv.org

For reaction pathways, these calculations are used to identify transition states—the high-energy structures that connect reactants to products. unige.ch By mapping the energy along a reaction coordinate, a complete picture of the mechanism emerges. For instance, ab initio studies on aminosilanes like this compound have shown that the amine functional group can facilitate a direct reaction with silica (B1680970) surfaces, bypassing the need for a separate catalyst. chemrxiv.org These computational studies have successfully modeled the multi-step ALD reaction of aminosilanes, including the initial physisorption, the elimination of the amine functional group, and subsequent surface reactions. unige.chchemrxiv.org The agreement between these theoretical predictions and experimental results validates the proposed reaction mechanisms. unige.ch

Kinetic Monte Carlo (kMC) modeling is a simulation technique used to study the evolution of a system over time by stochastically modeling the individual microscopic processes involved. chemicalbook.com In the context of this compound, kMC is particularly useful for simulating the complex surface processes during thin film growth in ALD.

A multiscale model can be constructed that combines a macroscopic computational fluid dynamics (CFD) domain with a microscopic kMC domain to simulate the ALD process. The rates of the individual surface events included in the kMC simulation—such as precursor physisorption, chemisorption, surface diffusion of adsorbed species, and chemical reactions—are often derived from the activation energies calculated using DFT.

The kMC simulation tracks the state of the surface on an atomic level as it evolves through sequential precursor and co-reactant pulses. chemicalbook.com This approach can predict key process outcomes that are difficult to measure experimentally, such as surface coverage, film thickness uniformity, and surface roughness. By simulating the collective effect of many individual atomic-scale events over longer timescales than are accessible by methods like molecular dynamics, kMC provides a bridge between quantum-mechanical calculations and macroscopic process observations. chemicalbook.com

Di T Butylamino Silane As a Precursor in Advanced Materials Science Research

Chemical Vapor Deposition (CVD) Applications

DI(T-Butylamino)silane, also known as BTBAS, has emerged as a significant precursor in chemical vapor deposition (CVD) processes for depositing thin films crucial to the semiconductor industry. Its non-pyrophoric nature and ability to deposit high-quality films at lower temperatures compared to traditional precursors make it a safer and more efficient alternative. google.com The absence of direct silicon-carbon bonds in its molecular structure is a key advantage, leading to the deposition of films with very low carbon contamination. google.comgoogle.com Furthermore, the tert-butylamino ligands act as effective leaving groups, facilitating cleaner decomposition during the deposition process. google.com

Precursor for Silicon Nitride (SiNₓ) Film Deposition Research

BTBAS is widely utilized as a precursor for the low-pressure chemical vapor deposition (LPCVD) of silicon nitride (SiNₓ) films. researchgate.netresearchgate.net In conjunction with ammonia (B1221849) (NH₃), it enables the deposition of device-quality silicon nitride at temperatures between 550-600°C, which is approximately 200°C lower than conventional methods using dichlorosilane (B8785471). researchgate.netresearchgate.net This lower temperature budget is particularly beneficial for temperature-sensitive applications in modern semiconductor device fabrication. researchgate.net

Research has demonstrated that BTBAS-based LPCVD can achieve deposition rates ranging from 4 to 30 Å/min with excellent film thickness uniformity. researchgate.netresearchgate.net However, a notable characteristic of SiNₓ films deposited from BTBAS at these lower temperatures is the significant incorporation of carbon and hydrogen impurities when compared to films grown from dichlorosilane at higher temperatures. researchgate.netresearchgate.net These impurities can alter the optical and physical properties of the resulting silicon nitride films. researchgate.net

Precursor for Silicon Dioxide (SiO₂) and Silicon Oxynitride Films

The versatility of this compound extends to its use as a precursor for both silicon dioxide (SiO₂) and silicon oxynitride (SiON) films through CVD. google.comresearchgate.netgoogleapis.com By reacting BTBAS with oxygen (O₂) or ozone (O₃), high-quality silicon dioxide films can be deposited. google.comgoogleapis.com Similarly, reacting BTBAS with nitrous oxide (N₂O), nitric oxide (NO), or nitrogen dioxide (NO₂) can produce silicon oxynitride films. google.comgoogleapis.com

A significant advantage of using BTBAS is the ability to deposit a stacked sequence of silicon nitride, silicon oxynitride, and silicon dioxide films in the same reactor at a constant temperature and pressure. google.comgoogleapis.com This is achieved by simply altering the reactant gases—such as ammonia, nitrous oxide, and oxygen—while maintaining a continuous flow of the BTBAS precursor. google.com The deposition temperatures for these films are typically in the range of 500°C to 800°C. google.com The composition of the silicon oxynitride films, specifically the oxygen-to-nitrogen ratio, can be precisely controlled by adjusting the ratios of the reactant gas mixtures. google.com

Fabrication of Carbon-Free Films via CVD Processes

A key attribute of this compound is its ability to produce films that are substantially free of carbon contamination. google.comgoogle.com This is a direct result of the precursor's molecular structure, which lacks direct silicon-carbon (Si-C) bonds. google.comgoogle.com During the CVD process, the tert-butylamino ligands are readily eliminated, minimizing the incorporation of carbon into the growing film. google.com This is a distinct advantage over other aminosilane (B1250345) precursors, such as those with n-butylamine or tetrakis(dimethylamino)silane (B155119) ligands, which tend to deposit films with higher carbon content and poorer uniformity at lower temperatures. google.comgoogle.com

Atomic Layer Deposition (ALD) Applications

This compound is a widely studied precursor for atomic layer deposition (ALD), a technique that allows for the growth of highly conformal and uniform thin films with atomic-level precision. acs.orgresearchgate.net This is particularly crucial for the fabrication of next-generation semiconductor devices with complex, three-dimensional structures. researchgate.netrsc.org BTBAS is favored in many ALD processes due to its high reactivity and the self-limiting nature of its surface reactions, which are fundamental to the ALD mechanism. escholarship.org

Precursor for SiO₂ Thin Film Growth: Mechanisms and Kinetics

In the ALD of silicon dioxide (SiO₂), BTBAS is typically used in conjunction with an oxidizing co-reactant, most commonly ozone (O₃). acs.orgresearchgate.netsci-hub.ru The process involves sequential, self-limiting surface reactions that build up the SiO₂ film layer by layer. tue.nl Studies have shown that BTBAS is a highly efficient precursor for growing dense and conformal SiO₂ thin films via ALD. acs.orgresearchgate.net The ALD temperature window for BTBAS is generally found to be between 300°C and 500°C.

BTBAS exposure: The precursor chemisorbs onto the hydroxylated surface.

Ozone exposure: The oxidizing agent reacts with the adsorbed precursor layer, forming SiO₂ and regenerating the surface hydroxyl groups for the next cycle.

The kinetics of the ALD process are influenced by factors such as temperature, precursor and co-reactant exposure times, and purge times. First-principles studies have been employed to model the intricate details of the full ALD cycle, providing insights into the energetics and reaction pathways that govern the film growth. acs.orgresearchgate.net

Dissociative Chemisorption and Surface Reactions

The initial step in the ALD of SiO₂ using this compound involves the dissociative chemisorption of the BTBAS molecule onto a hydroxylated (-OH) surface. acs.orgresearchgate.netacs.org In-situ Fourier transform infrared (FTIR) spectroscopy has been instrumental in elucidating the surface reactions that occur during this process. acs.org

Upon exposure to the hydroxyl-terminated surface, the BTBAS molecule readily reacts with the surface -OH groups. acs.org This reaction proceeds through the elimination of a primary amine (tert-butylamine), leading to the formation of a new surface species, Si-O-SiH₂-(NHtBu). acs.org The reaction can be represented as:

Surface-OH + SiH₂(NHtBu)₂ → Surface-O-SiH₂(NHtBu) + H₂N(tBu)

The newly formed O–SiH₂–(NHtBu) structure is stable up to approximately 350°C. acs.org Above this temperature, the remaining NHtBu group can be lost, leading to a bidentate bonding structure, ((O-)₂SiH₂), which remains stable up to 500°C. acs.org

During the subsequent ozone exposure step, the ozone reacts with the Si-Hₓ species on the surface. acs.org This ligand exchange is typically complete with a sufficient ozone flux, resulting in the loss of the remaining amine ligands and the formation of new surface Si-O-H groups. acs.org This regenerates the hydroxylated surface, preparing it for the next BTBAS pulse and sustaining the ALD cycle. acs.org The process also leads to the formation of a Si-O-Si network, contributing to the densification of the stoichiometric silicon oxide film. acs.org

Ligand Exchange and By-product Elimination Pathways

The effectiveness of this compound as a precursor in atomic layer deposition is fundamentally governed by its surface reaction chemistry, specifically ligand exchange and the elimination of by-products. During the ALD process for silicon dioxide or silicon nitride, the this compound molecule is introduced to a substrate with reactive surface sites, such as hydroxyl (-OH) groups.

The primary reaction pathway involves the exchange of one or both of the tert-butylamino (-NHtBu) ligands with the surface sites. For instance, on a hydroxylated surface, the precursor reacts to form a new bond between the silicon atom and a surface oxygen atom. acs.org This reaction releases tert-butylamine (B42293) (NH₂tBu) as the main gaseous by-product. tue.nl

Computational and experimental studies have elucidated two potential pathways:

Single Ligand Exchange: One of the two amino ligands reacts with a surface site. The other ligand remains attached to the silicon atom, which is now tethered to the surface. skku.edu This remaining ligand can present a challenge, as its bulky tert-butyl group may physically block adjacent surface sites, a phenomenon known as steric hindrance. skku.edu This can impede further reactions and limit the number of precursor molecules that can adsorb in a given area.

Double Ligand Exchange: Both amino ligands react with surface sites, leading to a more stable, bidentate bonding of the SiH₂ group to the surface. acs.org

The efficiency of these pathways is critical for achieving a self-limiting reaction, which is the hallmark of ALD. In the case of this compound, studies suggest that after the initial chemisorption, one amino ligand may be removed, while the second can remain on the surface, influencing the subsequent reaction with the co-reactant (e.g., plasma). skku.edu The structure obtained from this compound exposure can lose its remaining NHtBu group at elevated temperatures (around 350 °C), leading to a more stable bidentate bonding. acs.org

Temperature Dependence and ALD Window Optimization

The deposition process using this compound is highly dependent on the substrate temperature, which dictates the reaction kinetics and the resulting film properties. The range of temperatures over which controlled, self-limiting growth occurs is known as the ALD window.

For the plasma-enhanced ALD (PEALD) of silicon nitride using this compound and a nitrogen plasma, a remarkably wide ALD temperature window has been identified, ranging from room temperature up to 500 °C. acs.orgnih.gov Within this range, an optimal window for depositing high-quality films is typically found between 300 °C and 500 °C. acs.orgnih.govmit.edu Films deposited in this higher temperature range exhibit properties approaching those of stoichiometric silicon nitride (Si₃N₄), including high mass density and a refractive index close to the ideal value of ~2.0. acs.orgmit.edu

For silicon oxide deposition using this compound and ozone, a stable deposition rate independent of temperature is observed in the range of 300 °C to approximately 525 °C. electrochem.org Below this window, the precursor's reactivity may decrease, leading to lower growth rates. Above this window, the precursor can begin to decompose thermally, causing uncontrolled chemical vapor deposition (CVD)-like growth and compromising the conformality and thickness control inherent to ALD.

The table below summarizes key findings on the temperature dependence of ALD processes using this compound.

Temperature Range (°C)Co-reactantDeposited FilmKey Findings
Room Temp - 500N₂ PlasmaSilicon Nitride (SiNₓ)Wide ALD window demonstrated. acs.orgnih.gov
300 - 500N₂ PlasmaSilicon Nitride (SiNₓ)Yields high material quality, with density of 2.9 g/cm³ and N/Si ratio of 1.4 at 500 °C. acs.orgmit.edu
400 and higherN₂ PlasmaSilicon Nitride (SiNₓ)Achieves low wet-etch rates of ~1 nm/min. nih.govmit.edu
300 - 525Ozone (O₃)Silicon Oxide (SiO₂)Stable ALD window with a consistent deposition rate observed. electrochem.org
100 - 300N₂ PlasmaSilicon Nitride (SiNₓ)Investigated for lower-temperature applications, though film properties can vary. skku.edu

Precursor for SiNₓ Thin Film Deposition Research

This compound is a widely studied precursor for depositing silicon nitride (SiNₓ) thin films, which are essential in the semiconductor industry for applications such as gate spacers, encapsulation layers, and diffusion barriers. acs.orgmit.edu Its chlorine-free nature is a significant advantage over traditional chlorosilane precursors, as it avoids the formation of corrosive by-products like ammonium (B1175870) chloride and eliminates chlorine contamination in the deposited films. google.com

Plasma-Enhanced Atomic Layer Deposition (PEALD) Mechanisms

The deposition of high-quality SiNₓ films at low temperatures (<500 °C) using this compound is typically achieved through PEALD. e-asct.org In this process, the ALD cycle consists of four steps:

This compound Pulse: The precursor is introduced into the reactor and chemisorbs onto the substrate surface via ligand exchange.

Purge: Excess precursor molecules in the gas phase are removed by an inert gas.

N₂ Plasma Pulse: A plasma of nitrogen radicals and ions is generated. These highly reactive species interact with the layer of adsorbed precursor molecules. This step removes remaining organic ligands and incorporates nitrogen into the film, forming a layer of silicon nitride. tue.nl

Purge: Gaseous by-products from the plasma reaction are purged from the chamber before the next cycle begins.

The N₂ plasma is crucial as it provides the necessary energy to break bonds and drive the surface reactions at lower temperatures than would be possible in a purely thermal process. researchgate.net Research indicates that during the this compound pulse, the surface becomes populated with Si-H and N-H groups. The subsequent N₂ plasma step reacts with these surface species to form the SiNₓ network. tue.nl However, the mechanism can be complex; steric hindrance from a remaining bulky tert-butylamino ligand after initial adsorption can reduce the ability of the N₂ plasma to react effectively with the surface. skku.edu

Surface Chemistry and Hydrogen/Carbon Incorporation Studies

A key area of research for this compound-based SiNₓ deposition is the investigation of film composition and impurities. Because the precursor molecule contains carbon and hydrogen, there is a potential for these elements to be incorporated into the growing film.

In-situ Fourier transform infrared (FT-IR) spectroscopy studies have been instrumental in understanding the surface chemistry. tue.nl These studies reveal that during the precursor exposure step, the surface becomes populated with Si-H and N-H functional groups. tue.nl The subsequent N₂ plasma step is intended to remove the organic ligands, but incomplete reactions can lead to residual impurities.

Carbon incorporation has been observed, particularly at lower deposition temperatures. At 85 °C, carbon is found in the form of CN and SiC within the film. tue.nl As the deposition temperature is increased, the carbon content in the films significantly decreases. skku.edu At 500 °C, films with a composition close to stoichiometric Si₃N₄ can be achieved. mit.edu Similarly, hydrogen is inherently incorporated due to the presence of Si-H and N-H bonds in the precursor and as surface species during the ALD process. tue.nl The amount of incorporated hydrogen is also dependent on deposition parameters, including plasma conditions. e-asct.org

Research on Film Conformality and Growth Per Cycle (GPC) in ALD

Two critical metrics for evaluating any ALD process are the Growth Per Cycle (GPC) and the film's conformality. The GPC refers to the thickness of material deposited in a single ALD cycle. For this compound, the GPC is influenced by deposition temperature and the specific chemistry. In SiNₓ PEALD at 300 °C, a saturated GPC of approximately 0.6 Å/cycle was observed. skku.edu Research comparing this compound with other aminosilane precursors like Di(sec-butylamino)silane (DSBAS) has shown that this compound can exhibit a lower GPC. skku.edutue.nl This difference is often attributed to the molecular structure; the two bulky tert-butylamino groups in this compound can lead to lower adsorption density due to steric hindrance compared to precursors with a single, smaller ligand. skku.edu

Conformality, the ability of a film to uniformly coat complex, high-aspect-ratio three-dimensional structures, is a primary motivation for using ALD. While ALD processes are renowned for producing highly conformal films, achieving perfect conformality with this compound in SiNₓ PEALD can be challenging. researchgate.net Factors such as the recombination of plasma radicals within deep trenches and "soft saturation" (where the reaction does not fully complete in confined spaces) can lead to a non-uniform film thickness, with the top of a feature being thicker than the bottom. researchgate.net Despite these challenges, the process is still capable of depositing high-quality and highly conformal films, which is essential for applications like coating the inside of deep trench structures in modern transistors and memory devices. skku.edu

The table below presents a summary of reported GPC values for this compound in ALD processes.

Film TypeCo-reactantTemperature (°C)GPC (Å/cycle)
Silicon Nitride (SiNₓ)N₂ Plasma300~0.6
Silicon Nitride (SiNₓ)N₂ Plasma100~0.35
Silicon Nitride (SiNₓ)N₂ Plasma350~0.19
Silicon Oxide (SiO₂)O₂ Plasma300~1.0 - 1.45

Applications in Silicon-Based Polymeric and Ceramic Precursor Chemistry

Beyond thin-film deposition, aminosilanes are foundational to the field of preceramic polymers, which are specialized macromolecules designed to be converted into ceramic materials through pyrolysis. dtic.mil These polymer-derived ceramics (PDCs), such as silicon carbide (SiC) and silicon nitride (Si₃N₄), are of great interest for applications requiring high thermal stability and mechanical strength, such as in the aerospace industry. preciseceramic.commdpi.com

The key to this application is the Si-N bond, which is the defining feature of this compound. This bond forms the backbone of polysilazanes, a major class of preceramic polymers that yield silicon nitride or silicon carbonitride upon thermal decomposition. dtic.milsemanticscholar.org

The synthesis of polysilazanes typically involves the reaction of chlorosilanes (e.g., dichlorosilane, SiH₂Cl₂) with ammonia or primary amines. dtic.milunits.it This reaction creates the repeating Si-N linkages of the polymer chain. While this compound itself is not commonly cited as a direct monomer for polymerization, its synthesis from dichlorosilane and tert-butylamine illustrates the fundamental reaction that forms the basis of polysilazane chemistry. google.com The Si-N bonds within this compound are analogous to the repeating units in a polysilazane polymer. Therefore, it serves as an important model compound and represents a building block in the broader synthetic strategies for creating silicon-based preceramic polymers. These polymers offer a versatile route to manufacturing complex ceramic shapes, fibers, and composites that are difficult to produce using traditional powder-based ceramic processing methods. d-nb.infonih.gov

Catalytic Applications and Organometallic Chemistry of Di T Butylamino Silane Derivatives

DI(T-Butylamino)silane as a Ligand or Ligand Precursor in Homogeneous Catalysis

This compound, also known as bis(tert-butylamino)silane (BTBAS), serves as a versatile precursor for synthesizing ligands used in homogeneous catalysis. Its reactive Si-H and N-H bonds allow for deprotonation or other transformations to create silylamido ligands that can coordinate to a variety of metal centers. These ligands are valued for their tunable steric and electronic properties, which are influenced by the bulky tert-butyl groups and the central silicon-nitrogen framework.

The deprotonation of this compound is a common strategy to generate anionic silylamido ligands that readily react with metal halides or other metal precursors to form stable metal-silicon-nitrogen complexes. The resulting ligand, often a dianionic [Si(H)₂(N-t-Bu)₂]²⁻ or a related derivative, can chelate to a metal center through the two nitrogen atoms, creating a stable cyclic structure.

The synthesis of such complexes often involves the reaction of a lithiated derivative of the aminosilane (B1250345) with a metal salt. For instance, sterically hindered lithium bis(amino)silanes have been synthesized and structurally characterized to assess their potential as reactive organometallic intermediates. scg.ch Stepwise lithiation with reagents like n-BuLi can yield mono- and bis-lithiated species. scg.ch These intermediates can then be reacted with metal halides (e.g., MClₓ) in salt metathesis reactions to afford the desired metal-silylamido complex.

The nature of the substituents on the silicon and nitrogen atoms intrinsically tunes the steric and electronic coordination sphere of the amido donors, which can induce new reactivity patterns. oup.com While specific studies detailing the full range of metal complexes with this compound are emerging, the principles are well-established with related silylamide ligands. For example, f-element complexes have been synthesized using sterically demanding bidentate di(silylamido)silane ligands. chemrxiv.orgchemrxiv.org These syntheses typically involve reacting the dipotassium salt of the di(silylamido)silane with metal iodides or other precursors to yield trivalent or tetravalent metal complexes. chemrxiv.orgchemrxiv.org

Table 1: Examples of Synthetic Routes to Metal-Silylamido Complexes

Precursor 1Precursor 2Metal Center (M)Resulting Complex TypeReference
Lithiated AminosilaneMetal Halide (MClₓ)Various Transition MetalsM-N-Si Chelate Complex scg.ch
Dipotassium di(silylamido)silaneLanthanide Iodide (MIII₃)Ce, Pr, TbTrivalent Lanthanide Complex chemrxiv.orgchemrxiv.org
Dipotassium di(silylamido)silaneUranium Borohydride ([UIV(BH₄)₄]n)UTetravalent Uranium Complex chemrxiv.orgchemrxiv.org
HN(SiMe₂Ph)₂GaCl₃GaDimeric Gallium Silylamido Complex nih.gov

This table provides generalized examples of synthetic strategies applicable to forming metal complexes with silylamido ligands derived from precursors like this compound.

The bulky silylamido ligands derived from this compound are effective at stabilizing reactive and low-valent metal centers, which are often key intermediates in catalytic cycles. oup.com The steric hindrance provided by the tert-butyl groups can prevent unwanted side reactions, such as dimerization or decomposition of the catalyst, thereby increasing its lifetime and efficiency. nih.govresearchgate.net

These ligands can stabilize coordinatively unsaturated species and highly reactive low valence-electron species. oup.com For example, dinitrogen (N₂) can act as a weakly π-accepting ligand to stabilize such intermediates, although in many reported systems, the N₂ ligand itself is not directly involved in the catalytic process. oup.com The design of the ligand framework is crucial; tetradentate monoanionic (TDMA) ligands, for instance, have been used with p-, d-, and f-block elements to stabilize reactive low-valent and cationic species. researchgate.net The silylamido framework from this compound can play a similar role, providing a robust coordination environment that supports the metal center through various oxidation states and coordination numbers during a catalytic reaction. This stabilization is critical for catalysts involved in processes like alkene metathesis and polymerization. researchgate.net

Exploration of Catalytic Activity in Specific Reactions

Derivatives of this compound are being explored for their potential in various catalytic transformations. The unique electronic and steric properties imparted by the silylamido ligand framework make them attractive for reactions requiring well-defined, reactive metal centers.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a significant industrial process. mdpi.com While traditionally dominated by platinum catalysts, research into catalysts based on more earth-abundant metals is active. nih.gov Silylamido ligands can support various metal centers (e.g., Fe, Co, Ni) that have shown activity in hydrosilylation. nih.gov The ligand framework can influence the regioselectivity of the reaction, leading to either Markovnikov or anti-Markovnikov products. nih.gov The potential for this compound-derived ligands in this area lies in their ability to create well-defined catalytic sites that could offer high selectivity and activity.

Similarly, hydroamination, the addition of an N-H bond to an unsaturated substrate, and the related Si-N dehydrocoupling are atom-economical methods for forming valuable organoamine and aminosilane products. rsc.org Catalytic systems for the cross-dehydrogenative coupling of amines with silanes have been developed, for instance, using iridium complexes. acs.org The development of catalysts for Si-N bond formation is a sustainable alternative to traditional methods that use corrosive chlorosilanes. rsc.org The this compound backbone is a logical starting point for designing ligands for catalysts in this field, given its inherent silicon-nitrogen structure.

Silylamido complexes have demonstrated significant catalytic activity in disproportionation and isomerization reactions. Molybdenum dinitrogen complexes supported by monodentate arylsilylamido ligands have proven to be effective catalysts for the disproportionation of cyclohexadienes and the isomerization of terminal alkenes. oup.com In these systems, the Mo-N₂ unit is believed to be the active catalytic center, proceeding through a ligand-to-ligand hydrogen transfer process. oup.com

A proposed mechanism for the disproportionation of 1,3-cyclohexadiene involves the transfer of a hydrogen atom from the diene to the Mo-N₂ moiety, followed by subsequent hydrogen transfer steps that result in the formation of benzene and cyclohexene. oup.com The same catalytic system is also highly efficient for the isomerization of terminal alkenes, such as allylbenzene, to their thermodynamically more stable internal isomers. oup.com

Table 2: Catalytic Activity of a Molybdenum-Silylamido Complex

ReactionSubstrateCatalyst LoadingTemperature (°C)Time (h)Conversion (%)Product(s)Reference
Disproportionation1,3-Cyclohexadiene1 mol%1001294Benzene, Cyclohexene oup.com
IsomerizationAllylbenzene1 mol%1000.5>99(E)-β-Methylstyrene oup.com
Isomerization1-Hexene1 mol%1001>99Internal Hexenes oup.com

Data adapted from studies on molybdenum complexes supported by monodentate arylsilylamido ligands, demonstrating the catalytic potential of such systems.

The stability of the silylamido ligand framework is crucial, as it maintains the integrity of the catalyst throughout the reaction, allowing the activated N₂ unit to be retained during catalysis. oup.com This opens avenues for developing new, efficient catalysts derived directly from N₂ for various organic transformations. oup.com

Synthesis and Characterization of Novel Organometallic Compounds Incorporating this compound Derivatives

The synthesis of novel organometallic compounds is fundamental to exploring new catalytic applications. The reaction of this compound or its lithiated derivatives with various metal precursors provides access to a wide range of new compounds. mdpi.com For example, reacting lithiated aminosilanes with carbodiimides can afford lithium amidosilylguanidinates, showcasing pathways for nucleophilic addition. scg.ch

The synthesis of these compounds often involves standard inert-atmosphere techniques (e.g., Schlenk line or glovebox) due to the air and moisture sensitivity of the reagents and products. Common synthetic methods include:

Salt Metathesis: Reaction of a lithiated, sodiated, or potassiated silylamide with a metal halide. chemrxiv.orgnih.gov

Amine Elimination: Reaction of the neutral aminosilane with a metal alkyl or metal amide precursor, eliminating an alkane or amine.

Oxidative Addition: Reaction of the Si-H bonds in this compound with a low-valent metal center.

Once synthesized, these novel organometallic compounds are thoroughly characterized to determine their structure, bonding, and electronic properties. mdpi.com A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ²⁹Si, and other relevant nuclei (e.g., ⁷Li) provide detailed information about the ligand framework and its coordination to the metal. scg.ch

Mass Spectrometry: Used to confirm the molecular weight and fragmentation pattern of the new compounds. researchgate.net

Infrared (IR) Spectroscopy: Useful for identifying characteristic vibrational modes, such as N-H, Si-H, and metal-ligand stretches. researchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complex. nih.gov

Through these synthetic and characterization efforts, new compounds with unique reactivity can be discovered, paving the way for their application in catalysis and materials science. mdpi.comntu.edu.sg

Emerging Research Frontiers and Future Directions for Di T Butylamino Silane

Advanced Microelectronics Precursor Development and Optimization for Next-Generation Devices

DI(T-Butylamino)silane has established itself as a critical precursor for the deposition of silicon nitride (SiNx) and silicon dioxide (SiO2) films, which are essential components in modern microelectronic devices. nih.govgoogle.com The drive towards smaller, more powerful, and three-dimensional device architectures, such as FinFET transistors, necessitates the development of low-temperature deposition processes that can produce highly conformal and high-quality thin films. tue.nlresearchgate.net BTBAS is at the forefront of this development due to its ability to deposit films via atomic layer deposition (ALD) and chemical vapor deposition (CVD) at temperatures significantly lower than traditional precursors like dichlorosilane (B8785471). google.comresearchgate.net

Research in this area is focused on optimizing ALD and plasma-enhanced ALD (PEALD) processes using BTBAS. Studies have shown that by using BTBAS with an N2 plasma, high-quality SiNx films with properties close to stoichiometric Si3N4 can be achieved at temperatures as low as 400-500°C. nih.govmit.edu These films exhibit low wet-etch rates, a crucial property for applications like gate spacers in transistors. nih.govresearchgate.net The wide temperature window for the ALD process, from room temperature up to 500°C, offers significant flexibility for integration into various fabrication flows. nih.govtue.nl

A key area of ongoing research is the comparison of BTBAS with other aminosilane (B1250345) precursors to enhance film properties. For instance, comparative studies with di(sec-butylamino)silane (DSBAS) have been conducted to understand the effect of the number of amino ligands on the resulting SiNx film characteristics. skku.edu Such research aims to fine-tune precursor chemistry for specific applications, balancing factors like growth rate, film density, surface roughness, and electrical properties. skku.edu The optimization of these parameters is critical for the fabrication of next-generation memory and logic devices where precise control over material properties at the nanoscale is paramount.

Table 1: Comparison of this compound (BTBAS) and Di(sec-butylamino)silane (DSBAS) in PEALD of SiNx Films

Property This compound (BTBAS) Di(sec-butylamino)silane (DSBAS) Reference
Number of Amino Ligands Two One skku.edu
Film Growth Rate Lower Higher skku.edu
Surface Roughness Higher Lower skku.edu
Film Density Lower Higher skku.edu
Wet Etch Rate Higher Lower skku.edu
Step Coverage (High Aspect Ratio) Good Excellent skku.edu

Design of Novel this compound-Based Catalytic Systems with Enhanced Selectivity

While the primary application of this compound is as a precursor for thin film deposition, its chemical structure, featuring reactive Si-H and N-H bonds, suggests potential applications in catalysis. chemicalbook.com Aminosilanes, in general, can act as reagents and catalysts in various chemical transformations. chemicalbook.com However, the exploration of this compound specifically for designing novel catalytic systems is an area that remains largely untapped.

Future research could focus on leveraging the Lewis basicity of the nitrogen atoms and the reactivity of the silicon-hydrogen bond to develop catalysts for a range of organic reactions. For example, this compound could potentially be used as a precursor for the synthesis of silicon-based heterogeneous catalysts. The ability to tune the electronic and steric properties of the aminosilane by modifying the alkyl groups attached to the nitrogen atom could allow for the design of catalysts with enhanced selectivity for specific reactions.

The development of such catalytic systems would require a deep understanding of the reaction mechanisms involved. This would likely involve a combination of experimental studies, including kinetic analysis and in-situ spectroscopy, along with computational modeling to predict the catalytic activity and selectivity of different this compound derivatives. While current literature does not extensively cover this application, the fundamental properties of this compound make it a promising candidate for future research in catalysis.

Integration into Nanomaterial Synthesis and Functionalization Strategies

The surface modification of nanomaterials is crucial for tailoring their properties and enabling their integration into various applications, from biomedicine to electronics. nih.gov Aminosilanes are widely used as coupling agents to functionalize the surfaces of nanoparticles, enhancing their dispersibility and creating reactive sites for further modification. doi.orgnih.gov this compound, with its two amino groups, presents an interesting platform for the functionalization of nanomaterials.

Research in this domain could explore the use of this compound to create self-assembled monolayers (SAMs) on silicon-based nanomaterials or other metal oxide nanoparticles. nih.gov The bulky tert-butyl groups could influence the packing density and surface energy of the resulting SAMs, which in turn would affect properties like hydrophobicity and biocompatibility. The presence of two amino groups offers the potential for cross-linking reactions, leading to the formation of more robust and stable surface coatings.

Furthermore, this compound could be employed in the synthesis of core-shell nanoparticles. For instance, it could be used to deposit a thin, uniform shell of silicon nitride or silicon dioxide on a core nanoparticle, thereby modifying its optical, electronic, or catalytic properties. The low-temperature deposition capabilities of this compound would be particularly advantageous for coating temperature-sensitive nanomaterials. The exploration of these synthesis and functionalization strategies could open up new avenues for the application of this compound in fields such as drug delivery, bio-imaging, and advanced composites.

Theoretical Predictions for New this compound Derivatives and Applications

Computational modeling, particularly density functional theory (DFT), has become an indispensable tool for understanding the reaction mechanisms of precursors like this compound in deposition processes. researchgate.netacs.orgescholarship.org These theoretical studies provide valuable insights into the energetics of surface reactions, the stability of reaction intermediates, and the influence of the precursor's molecular structure on the final film properties. researchgate.netucc.ie

First-principles studies have been used to model the full ALD cycle of SiO2 deposition using BTBAS and ozone. researchgate.netacs.org These simulations have revealed detailed reaction pathways, including the dissociative chemisorption of BTBAS on the substrate surface and the subsequent oxidation steps. researchgate.net By calculating the activation energies for different reaction steps, researchers can predict the optimal deposition temperatures and identify potential rate-limiting steps in the process. escholarship.org

The predictive power of these computational models extends to the design of new this compound derivatives. By systematically modifying the substituents on the silicon or nitrogen atoms in silico, it is possible to screen for new precursors with improved properties, such as higher volatility, lower deposition temperatures, or reduced impurity incorporation. For example, theoretical studies have compared the reactivity of various aminosilanes, providing guidance for the experimental development of next-generation precursors. ucc.ie This synergistic approach of combining theoretical predictions with experimental validation is crucial for accelerating the discovery and optimization of new materials for advanced technological applications.

Table 2: Key Insights from Theoretical Studies of this compound

Research Focus Computational Method Key Findings Reference
SiO2 ALD Mechanism Density Functional Theory (DFT) Elucidation of reaction pathways and energetics of BTBAS with ozone. researchgate.netacs.org
Precursor Reactivity Density Functional Theory (DFT) Comparison of reaction barriers for different aminosilane precursors. ucc.ie
Multiscale Modeling Computational Fluid Dynamics (CFD) & Kinetic Monte Carlo (kMC) Integration of macroscopic gas-phase transport with microscopic surface reactions. escholarship.orgescholarship.org

Interdisciplinary Research at the Interface of Silicon Chemistry, Materials Science, and Computational Modeling

The continued advancement in the understanding and application of this compound is a testament to the power of interdisciplinary research. The development of this compound and its applications lies at the crossroads of silicon chemistry, materials science, and computational modeling.

Silicon Chemistry: This field provides the fundamental knowledge for the synthesis of this compound and its derivatives. google.com Understanding the reactivity of the Si-N, Si-H, and N-H bonds is crucial for designing precursors with desired properties and for controlling the deposition chemistry.

Materials Science: This discipline focuses on the deposition of thin films using this compound and the characterization of their properties. nih.govmit.edu Techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) are used to analyze the thickness, composition, and microstructure of the deposited films. The relationship between the deposition process parameters and the final material properties is a central theme in this area of research.

Computational Modeling: As discussed previously, computational tools like DFT and multiscale CFD modeling provide a microscopic understanding of the deposition processes. escholarship.orgescholarship.org These models can predict reaction mechanisms, guide the design of new precursors, and help in optimizing reactor design and process conditions.

The synergy between these three fields is essential for future progress. For example, computational predictions of a novel this compound derivative with enhanced properties can guide its synthesis by silicon chemists. Materials scientists can then experimentally validate its performance in thin film deposition. This iterative cycle of design, synthesis, and characterization, all informed by a deep understanding of the underlying science, will continue to drive innovation in the applications of this compound and related compounds.

Q & A

Q. What are the critical physical and chemical properties of BTBAS that influence its handling in laboratory settings?

BTBAS is a moisture-sensitive, flammable liquid with a boiling point of 167°C, density of 0.796–0.816 g/cm³, and flash point of 30°C . Its reactivity with water and protonated solvents necessitates storage under inert conditions (e.g., nitrogen/argon gloveboxes) and refrigeration to prevent hydrolysis. Researchers must use air-free techniques (Schlenk lines, gas-tight syringes) during transfer and ensure equipment is thoroughly dried to avoid unintended reactions .

Q. How is BTBAS synthesized, and what purity standards are critical for its application in thin-film deposition?

BTBAS is synthesized via aminolysis of chlorosilanes with tert-butylamine under anhydrous conditions. High purity (≥99.9999999%) is essential for semiconductor-grade applications to minimize impurities that could disrupt atomic layer deposition (ALD) cycles or introduce defects in films . Purification methods include fractional distillation under reduced pressure and molecular sieves to remove residual moisture. Purity is verified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) .

Q. What are the primary applications of BTBAS in semiconductor manufacturing processes?

BTBAS is a precursor for silicon nitride (SiNₓ) and hafnium silicate (HfSiO) thin films in ALD and chemical vapor deposition (CVD). Its low decomposition temperature and self-limiting surface reactions enable precise control over film thickness in high-aspect-ratio structures (e.g., 3D NAND, FinFETs). It is also used in area-selective deposition (ASD) to reduce photoresist loss during plasma etching .

Advanced Research Questions

Q. How do researchers optimize deposition parameters when using BTBAS in ALD for high-aspect-ratio structures?

Optimization involves:

  • Temperature : BTBAS typically operates at 150–300°C; lower temperatures reduce decomposition but may slow reaction kinetics .
  • Pulse/Purge Times : Longer precursor pulses (1–5 sec) ensure saturation in deep trenches, while extended purges (10–20 sec) prevent gas-phase reactions .
  • Co-reactants : Ammonia (NH₃) or plasma-activated N₂/H₂ enhances Si-N bond formation. In situ monitoring via quartz crystal microbalance (QCM) or spectroscopic ellipsometry validates film growth per cycle . Studies show BTBAS-based ASD cycles achieve <1 nm/min photoresist loss when alternating with SF₆ etching, but process speed remains a trade-off .

Q. What experimental strategies mitigate challenges posed by BTBAS’s moisture sensitivity during storage and application?

  • Storage : Use sealed bubblers or ampoules with break-seal valves under inert gas. Moisture levels in precursor delivery lines are monitored via residual gas analyzers (RGAs) .
  • Handling : Pre-ALD chamber conditioning with dry N₂ purge reduces ambient moisture. Ex situ X-ray photoelectron spectroscopy (XPS) detects oxygen contamination in films, guiding process adjustments .
  • Alternative Precursors : Comparative studies with di(sec-butylamino)silane (DSBAS) show higher moisture resistance but lower deposition rates, requiring trade-off analysis .

Q. How can statistical models analyze the impact of BTBAS concentration on thin-film uniformity in ALD processes?

  • Factorial Design : Vary BTBAS concentration (10–100 sccm), temperature, and purge time in a 2³ factorial experiment. Response surface methodology (RSM) identifies interactions affecting thickness non-uniformity .
  • Data Validation : Use ANOVA to assess model significance (p < 0.05) and R² > 0.8 for reliability. Contact angle measurements (e.g., Figure 9 in ) correlate precursor flux with surface wettability.
  • Machine Learning : Train neural networks on historical deposition data to predict optimal parameters for novel substrates, reducing experimental iterations .

Contradictions and Limitations in Current Research

  • Deposition Efficiency : While BTBAS enables ASD with minimal photoresist loss, its slow deposition rate (~0.1 nm/cycle) compared to conventional precursors (e.g., SiH₂Cl₂) limits throughput in high-volume manufacturing .
  • Thermal Stability : BTBAS decomposes above 300°C, restricting high-temperature applications. Hybrid precursors (e.g., BTBAS + SiH₄) are being explored for improved thermal resilience .

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